2-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione
CAS No.: 433327-81-2
VCID: VC21427953
Molecular Formula: C23H20N4O3
Molecular Weight: 400.4g/mol
* For research use only. Not for human or veterinary use.
![2-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione - 433327-81-2](/images/no_structure.jpg)
Description |
The compound 2-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione is a synthetic organic molecule with potential applications in medicinal chemistry. It is characterized by a benzo[de]isoquinoline scaffold functionalized with a piperazine derivative and a keto group. Its molecular formula is C23H20N4O3, and it has a molecular weight of 400.4 g/mol . SynthesisThe synthesis of this compound typically involves multi-step organic reactions, including:
The detailed synthetic routes are often tailored to maximize yield and purity while minimizing side reactions. Advanced purification techniques such as recrystallization or chromatography are employed . Pharmacological PotentialThe structural features of this compound suggest potential applications in drug development:
Computational InsightsMolecular docking studies have been used to predict the binding affinity of similar compounds to biological targets. These studies suggest that:
ApplicationsThis compound's structural features make it a candidate for:
Limitations and Future DirectionsDespite its potential, challenges exist:
Future research should focus on:
|
---|---|
CAS No. | 433327-81-2 |
Product Name | 2-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione |
Molecular Formula | C23H20N4O3 |
Molecular Weight | 400.4g/mol |
IUPAC Name | 2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione |
Standard InChI | InChI=1S/C23H20N4O3/c28-20(26-13-11-25(12-14-26)19-9-1-2-10-24-19)15-27-22(29)17-7-3-5-16-6-4-8-18(21(16)17)23(27)30/h1-10H,11-15H2 |
Standard InChIKey | SODSFPBUGXXJDD-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Canonical SMILES | C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
PubChem Compound | 2919597 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume